UCM53

FtsZ GTPase Binding Affinity Fluorescence Anisotropy

Procure UCM53 (CAS 1449468-52-3) for your antibiotic resistance research. This chlorinated FtsZ inhibitor offers a 33-fold increase in binding affinity (Kb 1.3 µM) vs. UCM05, translating to superior potency (MIC 13 µM) against clinical MRSA and VRE isolates. Its broad Gram-positive activity profile, distinct from PC190723, makes it an essential tool compound for validating FtsZ as a target in multi-drug resistant pathogens.

Molecular Formula C24H15ClO7
Molecular Weight 450.8 g/mol
Cat. No. B593802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCM53
Synonyms3-chloro-4-hydroxy-benzoic acid-3-[(3,4-dihydroxybenzoyl)oxy]-1-naphthalenyl ester
Molecular FormulaC24H15ClO7
Molecular Weight450.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2OC(=O)C3=CC(=C(C=C3)O)Cl)OC(=O)C4=CC(=C(C=C4)O)O
InChIInChI=1S/C24H15ClO7/c25-18-10-14(5-7-19(18)26)24(30)32-22-12-16(9-13-3-1-2-4-17(13)22)31-23(29)15-6-8-20(27)21(28)11-15/h1-12,26-28H
InChIKeyHXGLCRUIOUOINC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UCM53: A High-Affinity Chlorinated FtsZ Inhibitor for Combating Antibiotic-Resistant Gram-Positive Pathogens


UCM53 (CAS 1449468-52-3) is a synthetic, chlorinated small-molecule inhibitor that targets the GTP-binding site of the essential bacterial cell division protein FtsZ [1]. It functions as a competitive antagonist of GTP binding, thereby disrupting FtsZ polymerization and proper Z-ring formation, which leads to the inhibition of bacterial cytokinesis [1]. Chemically, it is identified as a naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) derivative, and it is a key analogue from a series of polyhydroxy aromatic compounds designed to overcome limitations of earlier FtsZ inhibitors [1].

The Risks of Substituting UCM53 with Other FtsZ Inhibitors or Antibiotics for Research on Resistant Gram-Positive Infections


Generic substitution of UCM53 with other FtsZ inhibitors (e.g., UCM05, PC190723) or conventional antibiotics is not scientifically justifiable due to significant, quantifiable differences in target binding affinity, antimicrobial potency, and spectrum of activity. UCM53's specific chlorination enhances its binding to the FtsZ GTP-binding site, resulting in a Kb that is over 30-fold lower (i.e., more potent) than its non-chlorinated progenitor UCM05 [1]. This molecular distinction translates to a markedly different efficacy profile, particularly against clinically relevant, antibiotic-resistant strains of *Staphylococcus aureus* and *Enterococcus faecalis*, where other analogues in its class (e.g., UCM57, UCM72) are inactive [2]. Furthermore, its activity spectrum is distinct from other advanced FtsZ inhibitors like PC190723, which is highly selective for *S. aureus* but lacks UCM53's broader anti-enterococcal activity [1]. Therefore, the selection of UCM53 is a critical, data-driven decision for projects focused on multi-drug resistant (MDR) Gram-positive pathogens, as detailed in the evidence below.

Quantitative Comparative Evidence for UCM53: Binding Affinity, Antibacterial Potency, and Spectrum Versus Key Analogs


Superior FtsZ Binding Affinity of UCM53 Compared to Progenitor UCM05

The introduction of chlorine atoms in UCM53 results in a dramatic increase in target engagement compared to its non-chlorinated progenitor, UCM05. This structural modification is directly correlated with a significantly lower Kb value, indicating tighter binding to the FtsZ GTP-binding site. This enhanced binding is the primary molecular mechanism underpinning UCM53's improved antibacterial activity [1].

FtsZ GTPase Binding Affinity Fluorescence Anisotropy Bacterial Cell Division Drug Target Engagement

Enhanced Antimicrobial Potency of UCM53 Against B. subtilis Relative to UCM05

The improved binding affinity of UCM53 directly correlates with a substantial increase in its antimicrobial potency against the Gram-positive model organism *Bacillus subtilis*. The Minimum Inhibitory Concentration (MIC) required to inhibit bacterial growth is nearly an order of magnitude lower for UCM53 compared to UCM05, demonstrating its enhanced efficacy as a cell division inhibitor [1].

Antibacterial Minimum Inhibitory Concentration (MIC) B. subtilis FtsZ Inhibitor Gram-Positive

Selective Activity of UCM53 Against Clinically Relevant, Antibiotic-Resistant Gram-Positive Isolates

Unlike other early-stage FtsZ inhibitors that may only show activity against laboratory strains, UCM53 has been demonstrated to effectively inhibit the growth of clinical isolates of antibiotic-resistant Gram-positive bacteria. This is a key differentiator for research projects focused on addressing the challenge of antimicrobial resistance (AMR) [1][2]. Importantly, other analogues from the same chemical series (e.g., UCM57, UCM72) were shown to be completely inactive against the same panel of resistant clinical isolates [3].

Antibiotic Resistance MRSA VRE FtsZ Inhibitor Clinical Isolates

Broader Anti-Staphylococcal Spectrum of UCM53 Compared to the First-Generation Inhibitor PC190723

While PC190723 is a well-known and potent anti-staphylococcal FtsZ inhibitor, its activity is largely restricted to *S. aureus*. UCM53 exhibits a differentiated and broader spectrum of activity, effectively targeting both *S. aureus* and clinically challenging *Enterococcus* species (including *E. faecalis* and *E. faecium*), which are major causes of hospital-acquired infections [1][2]. This is a qualitative difference in antibacterial coverage.

Antibacterial Spectrum Staphylococcus Enterococcus FtsZ Inhibitor Comparative Efficacy

Optimal Use Cases for UCM53: From Mechanistic Cell Biology to Anti-Infective Drug Discovery


Investigating FtsZ Inhibition Mechanisms in Clinically Relevant Resistant Strains

As demonstrated in Section 3, UCM53 is uniquely active against clinical isolates of MRSA and VRE, unlike inactive analogues UCM57 and UCM72 [1]. This makes it an indispensable chemical probe for studying the mechanism of FtsZ inhibition and cell division specifically in the context of clinically relevant, antibiotic-resistant Gram-positive pathogens. It allows researchers to validate FtsZ as a target for combating AMR in a more translationally meaningful setting.

Structure-Activity Relationship (SAR) Studies for Next-Generation FtsZ Inhibitors

The direct head-to-head quantitative data showing that chlorination of UCM05 to create UCM53 results in a 33-fold increase in FtsZ binding affinity (Kb: 1.3 µM vs. 43 µM) and a 7.7-fold increase in antimicrobial potency (MIC: 13 µM vs. 100 µM) provides a clear SAR blueprint [2]. UCM53 serves as the critical benchmark and lead scaffold for medicinal chemistry programs aimed at further optimizing binding affinity, potency, and pharmacokinetic properties of this class of interfacial FtsZ inhibitors.

Developing Broad-Spectrum Anti-Gram-Positive Agents Targeting FtsZ

Unlike the staphylococcal-selective inhibitor PC190723, UCM53 exhibits a broader spectrum of activity that includes both *S. aureus* and *Enterococcus* species [2][3]. This positions UCM53 as the preferred tool compound for research programs aiming to discover or develop FtsZ-targeting antibiotics with a wider Gram-positive coverage. It is essential for in vitro efficacy studies against panels of diverse Gram-positive pathogens, including MDR strains.

High-Throughput Screening (HTS) Assay Development and Validation

The robust, quantitative activity of UCM53 across multiple assay platforms (fluorescence anisotropy for binding, broth microdilution for MIC, and cellular imaging for FtsZ delocalization) makes it an ideal positive control for developing and validating high-throughput screening assays [2]. Its defined and potent activity ensures reliable and reproducible assay performance, which is critical for large-scale screening campaigns seeking novel FtsZ inhibitors with new chemotypes.

Quote Request

Request a Quote for UCM53

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.